2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one
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Overview
Description
2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiourea in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency. Solvents such as dimethylformamide (DMF) and catalysts like iodine (I2) are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the pyrido[2,3-d]pyrimidine core .
Scientific Research Applications
2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential as a kinase inhibitor, which can be used in the treatment of various cancers.
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar core structure and are also explored as kinase inhibitors.
2-Amino-pyrido[3,4-d]pyrimidines: These compounds are used in medicinal chemistry for their potential as kinase inhibitors.
Uniqueness
2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one is unique due to the presence of the methylthio group, which can enhance its binding affinity and selectivity towards specific kinases. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C8H7N3OS |
---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-10-4-5-6(12)2-3-9-7(5)11-8/h2-4H,1H3,(H,9,10,11,12) |
InChI Key |
ANEHLOSORVGSNA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=O)C=CNC2=N1 |
Origin of Product |
United States |
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